4-Bromo-2,1,3-benzothiadiazole

Organic Synthesis Halogenation Process Chemistry

Researchers designing asymmetric D-A-D small molecules for OPV/OLED face limited options with symmetrical dibromo-BTD analogs. 4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) provides a single reactive site at the 4-position for sequential cross-coupling, enabling precise control over HOMO-LUMO levels critical for maximizing VOC and JSC in OPV devices. • Enables asymmetric D-A-D architectures via sequential Buchwald-Hartwig/Suzuki coupling • Acts as end-capping reagent for conjugated polymer chain termination, improving electron affinity • Key precursor for bipolar host materials in high-EQE PhOLEDs • Standard 95% purity; >98% (GC/qNMR) available for demanding applications

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 22034-13-5
Cat. No. B1270332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,1,3-benzothiadiazole
CAS22034-13-5
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)Br
InChIInChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
InChIKeyKYKBVPGDKGABHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) Procurement Guide for Organic Electronics R&D


4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) is a monobrominated derivative of the 2,1,3-benzothiadiazole (BTD) heterocycle, a core electron-deficient building block in organic electronics [1]. The compound features a single bromine atom at the 4-position of the fused ring system (C6H3BrN2S; MW: 215.07 g/mol), which serves as a strategic handle for regioselective cross-coupling reactions, enabling the construction of well-defined π-conjugated architectures [2]. Its primary value proposition in procurement lies in its use as a versatile intermediate for synthesizing advanced materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where its electron-withdrawing nature and synthetic accessibility are critical [2].

Why 4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) Cannot Be Indiscriminately Substituted by Other Halogenated BTDs


Within the benzothiadiazole (BTD) family, halogen substitution patterns and halogen type profoundly influence synthetic utility, material properties, and ultimate device performance [1]. For instance, the monobrominated 4-bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) offers a single reactive site, enabling the synthesis of asymmetrical or end-capped derivatives, while the symmetrical 4,7-dibromo analog (CAS 15155-41-6) is preferred for constructing linear, alternating copolymers [2]. Furthermore, substituting bromine with chlorine or iodine can alter reaction kinetics in cross-coupling reactions, impacting yields and purity profiles . Consequently, selecting the correct halogenated BTD precursor is not a trivial substitution but a critical decision point that directly determines the molecular weight, regioregularity, and optoelectronic properties of the final material, making compound-specific procurement essential for reproducible R&D outcomes.

Quantitative Differentiation Evidence for 4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) vs. In-Class Analogs


Synthetic Yield Comparison: Monobromination vs. Dibromination of 2,1,3-Benzothiadiazole

The synthesis of 4-bromo-2,1,3-benzothiadiazole via direct bromination of 2,1,3-benzothiadiazole in HBr yields a quantifiable 49% yield after purification to remove the byproduct 4,7-dibromo-2,1,3-benzothiadiazole . This contrasts with the synthesis of the 4,7-dibromo analog, which can be achieved in 'good to quantitative yields' under optimized conditions, as reported in a comparative study of C-C cross-coupling methods [1]. The lower yield of the monobromo derivative is a direct consequence of the challenging separation from the dibrominated byproduct, a key process consideration that impacts cost and procurement volume calculations.

Organic Synthesis Halogenation Process Chemistry

Electron Affinity Benchmarking: Impact of Bromination Pattern on Acceptor Strength

Comparative data aggregated from vendor technical specifications indicates a clear trend in electron affinity based on the degree of bromination. 4-Bromo-2,1,3-benzothiadiazole exhibits an electron affinity of 3.2 eV, which is significantly higher than the non-halogenated parent compound (2.5 eV) but lower than its 4,7-dibrominated counterpart (3.8 eV) . This intermediate electron affinity is crucial for tuning the LUMO energy level in donor-acceptor copolymers, allowing for fine control over charge injection barriers and open-circuit voltage (VOC) in organic photovoltaic devices.

Organic Electronics DFT Calculations Electron Transport

Thermal Stability Comparison: Monobromo vs. Dibromo BTD Derivatives

According to aggregated vendor technical data, the thermal decomposition temperature (Td) for 4-bromo-2,1,3-benzothiadiazole is reported to be approximately 240°C, which is 40°C lower than that of the 4,7-dibromo analog (280°C) . This difference in thermal robustness is a critical consideration for applications requiring high-temperature processing steps, such as thermal evaporation for OLED fabrication or annealing steps in polymer film formation, where maintaining molecular integrity is paramount.

Material Stability Thermogravimetric Analysis Device Fabrication

HOMO-LUMO Gap Tuning Capability in Asymmetric Donor-Acceptor Systems

A study by Heiskanen et al. (2016) on benzothiadiazole derivatives highlights that while compounds synthesized from different halogenated precursors can exhibit similar electronic and optical properties in solution, their solid-state behavior differs significantly due to variations in molecular packing and side-group substitutions [1]. The monobromo-2,1,3-benzothiadiazole serves as a key precursor for synthesizing unsymmetrical D-π-A-D or D-A1-A2-D type molecules, where the single reactive site allows for the sequential introduction of different donor moieties [2]. This synthetic precision enables fine-tuning of the HOMO-LUMO gap, which is essential for achieving specific absorption profiles and energy level alignment in multi-layer optoelectronic devices.

Optoelectronics Band Gap Engineering Conjugated Polymers

Optimized Application Scenarios for 4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) Based on Comparative Evidence


Synthesis of Asymmetric Donor-Acceptor-Donor (D-A-D) Type Small Molecules for Solution-Processed OPVs

Based on its ability to enable asymmetric substitution patterns [1], 4-bromo-2,1,3-benzothiadiazole is the optimal precursor for synthesizing D-A-D small molecules where the acceptor core is flanked by two different donor units. This scenario leverages the single bromine handle to sequentially introduce, for example, a strong electron-donating triphenylamine unit via Buchwald-Hartwig coupling and a weaker donor like thiophene via Suzuki coupling. This precise molecular engineering, unattainable with the symmetrical 4,7-dibromo analog, allows for fine-tuning of the HOMO-LUMO gap and energy levels, which is critical for maximizing VOC and short-circuit current (JSC) in OPV devices.

End-Capping of Conjugated Oligomers and Polymers for Performance Enhancement

The monofunctional nature of 4-bromo-2,1,3-benzothiadiazole makes it an ideal end-capping reagent for conjugated polymers and oligomers [1]. In this scenario, it is used to terminate polymer chains during synthesis, introducing an electron-deficient benzothiadiazole unit at the chain ends. This can improve the polymer's solubility, enhance its electron affinity, and passivate trap states at the film interface, leading to improved charge transport and reduced non-radiative recombination losses in OFETs and OPVs. The 4,7-dibromo analog would be unsuitable here as it would lead to chain extension or cross-linking rather than termination.

Development of Novel Asymmetric Bipolar Host Materials for High-Efficiency Phosphorescent OLEDs

In the design of bipolar host materials for PhOLEDs, 4-bromo-2,1,3-benzothiadiazole serves as a key building block for creating asymmetric molecules with balanced hole and electron transport [2]. The single bromine atom allows for the attachment of a hole-transporting carbazole derivative to one side and an electron-transporting oxadiazole or triazine unit to the other. This asymmetric design promotes balanced charge injection and broad recombination zones, which are crucial for achieving high external quantum efficiency (EQE) and low efficiency roll-off in blue and green phosphorescent OLEDs. The ability to create such precise, asymmetric bipolar hosts is a distinct advantage of the monobromo derivative over its symmetrical counterparts.

Synthesis of Well-Defined Model Compounds for Structure-Property Relationship Studies

For academic and industrial R&D focused on elucidating structure-property relationships in conjugated materials, 4-bromo-2,1,3-benzothiadiazole is indispensable [1]. Its single reactive site eliminates the complexity of di-functional monomers, allowing for the stepwise, controlled synthesis of well-defined model compounds with a single BTD acceptor unit. This enables researchers to isolate and study the intrinsic optoelectronic properties of the BTD core when coupled with a specific donor, without interference from polymerization degrees or regioirregularities. This scenario is critical for building computational models and guiding the rational design of next-generation materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.